Chemical structure and exact mass of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Chemical structure and exact mass of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent structural rigidity, precise vectoral display of substituents, and their ability to explore novel chemical space. This guide provides a detailed technical overview of a specific N-heterocyclic scaffold, Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. This compound serves as a versatile building block, combining the conformational constraint of the spiro[3.5]nonane framework with the utility of a selectively protected triamine system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules, including libraries for drug discovery and targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
The fundamental identity of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is defined by its unique spirocyclic architecture. The IUPAC name precisely describes a molecule composed of a four-membered azetidine ring and a six-membered piperazine ring fused at a spirocyclic quaternary carbon. The nitrogen atoms are located at positions 2, 5, and 8. The tert-butyl carbamate (Boc) group is attached to the nitrogen at position 2, which is part of the azetidine ring.
Based on this structure, the chemical formula is determined to be C₁₁H₂₁N₃O₂. This formula allows for the calculation of its exact mass and other key physicochemical properties, which are crucial for analytical characterization and for predicting its behavior in biological systems.
Molecular Structure Diagram
Caption: Hypothetical synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
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Step 1: Synthesis of a Protected Spirocyclic Intermediate. A suitably protected piperazine derivative (e.g., N,N'-dibenzylpiperazine) could be reacted with a 1,3-dihalopropane derivative in the presence of a strong base to construct the azetidine ring and form a dibenzyl-protected 2,5,8-triazaspiro[3.5]nonane.
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Step 2: Selective Deprotection. The benzyl groups could be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free 2,5,8-triazaspiro[3.5]nonane. Due to the symmetry of the resulting piperazine moiety, the two secondary amines (at positions 5 and 8) would be equivalent, while the secondary amine in the azetidine ring (at position 2) would be chemically distinct.
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Step 3: Boc Protection. The resulting triamine would then be reacted with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) under carefully controlled conditions (e.g., in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane) to selectively protect the more reactive or sterically accessible nitrogen atom. [1]Given the higher ring strain and potentially different basicity of the azetidine nitrogen, selective protection at the N2 position is plausible.
Applications in Drug Discovery and Medicinal Chemistry
The Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold is a valuable building block for several reasons:
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Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry, which is increasingly sought after in drug design to improve selectivity and reduce off-target effects compared to "flat" aromatic molecules. [2]* Vectorial Elaboration: The molecule possesses two free secondary amine groups at positions 5 and 8, and a protected secondary amine at position 2. After deprotection of the Boc group, this provides three distinct points for chemical modification, allowing for the controlled, directional synthesis of more complex molecules.
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PROTAC Linker Chemistry: Bifunctional molecules like PROTACs require linkers to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The rigid nature of spirocyclic scaffolds makes them attractive components for linkers, as they can help to control the spatial orientation of the two ligands. Diazaspiro[3.5]nonane derivatives have been utilized as PROTAC linkers. [3]The triaza-analogue described here offers an additional point of attachment or modulation.
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Bioisosteric Replacement: The spiro[3.5]nonane core can be considered a bioisostere for other cyclic systems, such as piperidine or cyclohexane, offering a way to modify the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound while maintaining its core binding interactions. [2]* Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). [4][5][6][7]This allows for the selective unmasking of the N2 amine for further chemical transformations in a multi-step synthesis. [1][8][9]
Conclusion
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a structurally intriguing and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its rigid three-dimensional framework, combined with multiple, differentially accessible nitrogen atoms, makes it an ideal starting point for the synthesis of diverse compound libraries and complex molecular architectures. While direct experimental data for this specific compound is sparse, its chemical properties can be reliably predicted, and its synthesis can be approached through established methodologies. As the demand for novel, sp³-rich scaffolds continues to grow, compounds like this will undoubtedly play an increasingly important role in the development of new therapeutic agents.
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